molecular formula C13H18N2O2 B8504339 2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine

2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine

Cat. No.: B8504339
M. Wt: 234.29 g/mol
InChI Key: MFCOZZVJQJYWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine is an organic compound with a complex structure that includes an indole ring substituted with a dimethylaminoethoxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The dimethylaminoethoxy group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole is replaced by the dimethylaminoethoxy moiety. The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring or the dimethylaminoethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethoxy group can enhance the compound’s ability to cross cell membranes, while the methoxy group can influence its binding affinity and selectivity. The indole ring is known to interact with various biological targets, potentially modulating signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Dimethylaminoethoxy)ethanol: Shares the dimethylaminoethoxy group but lacks the indole and methoxy groups.

    5-Methoxyindole: Contains the indole and methoxy groups but lacks the dimethylaminoethoxy group.

    N,N-Dimethyltryptamine (DMT): Contains the indole ring and dimethylamino group but differs in the overall structure.

Uniqueness

2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-[(5-methoxy-1H-indol-6-yl)oxy]-N,N-dimethylethanamine

InChI

InChI=1S/C13H18N2O2/c1-15(2)6-7-17-13-9-11-10(4-5-14-11)8-12(13)16-3/h4-5,8-9,14H,6-7H2,1-3H3

InChI Key

MFCOZZVJQJYWJD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=C(C=C2C=CNC2=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of N-[3-(2-dimethylaminoethoxy)4-methoxyphenyl]aminoacetaldehyde dimethyl acetal (D12, 5.3 g, 0.018 mole) in trifluoroacetic acid (22 ml) at -5° C. under argon was treated dropwise over 40 minutes with trifluoroacetic anhydride (22 ml). After a further 30 minutes the dark solution was treated with more trifluoroacetic acid (33 ml) and then heated under reflux for 7 hours. The solution was concentrated in vacuo and the residue basified with 10% Na2CO3 solution and extracted with ethyl acetate. The extract was dried (Na2SO4), concentrated in vacuo and the residue dissolved in methanol (100 ml), treated with potassium carbonate (10 g) and stirred at room temperature for 3 hours. The mixture was concentrated in vacuo,.the residue treated with water (60 ml) and extracted with ethyl acetate (2×70 ml). The combined extract was dried (Na2SO4) and concentrated in vacuo to afford the title compound as a brown solid (3.5 g, 83%).
Name
N-[3-(2-dimethylaminoethoxy)4-methoxyphenyl]aminoacetaldehyde dimethyl acetal
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step Two
Yield
83%

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